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Compound of Interest

Compound Name: (S)-2-methylbutanoic acid

Cat. No.: B115142

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-
methylbutanoic acid (CsH10032), a chiral carboxylic acid of interest in chemical research and
drug development. The document, tailored for researchers, scientists, and professionals in drug
development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics of this compound. Included are detailed experimental
protocols, structured data tables for easy reference, and visualizations of the molecular
structure and key spectroscopic processes.

Molecular Structure

(S)-2-Methylbutanoic acid is a chiral carboxylic acid with the following structure:
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Caption: Chemical structure of (S)-2-methylbutanoic acid.
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Spectroscopic Data Summary

The following sections present the key spectroscopic data for (S)-2-methylbutanoic acid in a
tabulated format for clarity and comparative analysis.

'H NMR Spectroscopy

Table 1: H NMR Spectral Data for (S)-2-Methylbutanoic Acid

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~11.5 Singlet (broad) 1H -COOH

~2.40 Sextet 1H H-2

~1.60 Multiplet 2H H-3

~1.18 Doublet 3H C2-CHs

~0.95 Triplet 3H H-4

Note: Data is referenced from spectra of the racemic mixture and may show slight variations for
the pure enantiomer.[1]

3C NMR Spectroscopy

Table 2: 13C NMR Spectral Data for (S)-2-Methylbutanoic Acid

Chemical Shift (ppm) Assignment
~183 C-1(C=0)
~41 C-2

~27 C-3

~17 C2-CHs

~12 C-4
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Note: Data is compiled from various sources and represents typical values.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (S)-2-Methylbutanoic Acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad )

dimer)
~2970 Strong C-H stretch (Aliphatic)

C=0 stretch (Carboxylic acid
~1710 Strong )

dimer)
~1460 Medium C-H bend (CHz, CHs)
~1240 Medium C-O stretch
~940 Broad O-H bend (Out-of-plane)

Note: Data is characteristic for aliphatic carboxylic acids.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron lonization) for 2-Methylbutanoic Acid

m/z Relative Intensity (%) Proposed Fragment
102 <5 [M]* (Molecular lon)

M - C2Ha]* (McLaffert
“ 100 Eearrange]me(nt) '
57 ~85 [CaHs]*
45 ~10 [COOH]*
29 ~60 [C2Hs]*
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Note: Fragmentation data is based on the racemic mixture and is expected to be identical for
the (S)-enantiomer.[2][4]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below.

NMR Spectroscopy

A sample of (S)-2-methylbutanoic acid (~10-20 mg for *H, ~50-100 mg for 13C) is dissolved in
approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), and transferred to
a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For 1H
NMR, 16 to 64 scans are typically accumulated with a relaxation delay of 1-5 seconds. For 13C
NMR, a greater number of scans is required to achieve a good signal-to-noise ratio due to the
low natural abundance of the 13C isotope. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).
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Sample Preparation

(S)-2-methylbutanoic acid Deuterated Solvent (e.g., CDCl3)

:

5 mm NMR Tube

Data AcLuisition

NMR Spectrometer (=400 MHz)

;

Acquire FID

Data Précessing

Fourier Transform

:

Phase Correction

:

Baseline Correction

;

Referencing (TMS/Solvent)

;

Final Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Methylbutanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115142#spectroscopic-data-nmr-ir-ms-for-s-2-
methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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